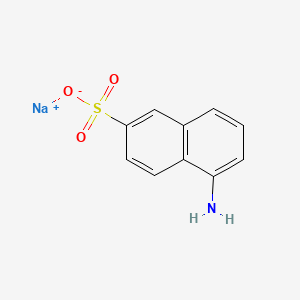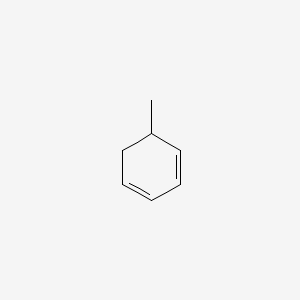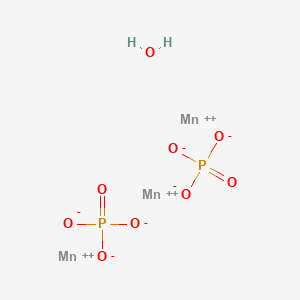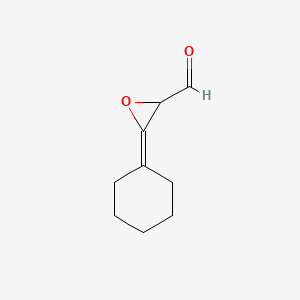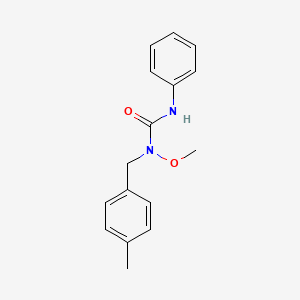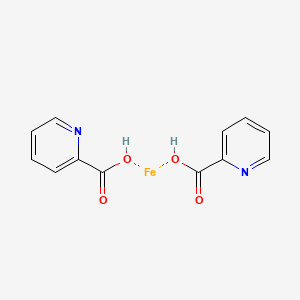
iron;pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;pyridine-2-carboxylic acid, also known as iron(II) picolinate, is a coordination compound formed by the interaction of iron and pyridine-2-carboxylic acid. Pyridine-2-carboxylic acid, commonly referred to as picolinic acid, is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role in various biological and chemical processes, including its use as a ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iron;pyridine-2-carboxylic acid typically involves the reaction of iron salts, such as iron(II) chloride, with pyridine-2-carboxylic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Iron;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur where the pyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen or oxygen donor ligands under mild conditions.
Major Products:
Oxidation: Iron(III) complexes with varying coordination environments.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron;pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of iron;pyridine-2-carboxylic acid involves its ability to chelate iron ions, forming stable complexes. This chelation enhances the solubility and bioavailability of iron, making it easier for biological systems to utilize the metal. The compound interacts with various molecular targets, including enzymes and transport proteins, facilitating iron-dependent biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid (3-Pyridinecarboxylic Acid): An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with the carboxyl group at the 4-position.
Uniqueness: Iron;pyridine-2-carboxylic acid is unique due to its specific coordination chemistry and its ability to form stable complexes with iron. This property makes it particularly useful in applications requiring efficient iron chelation and transport .
Eigenschaften
Molekularformel |
C12H10FeN2O4 |
|---|---|
Molekulargewicht |
302.06 g/mol |
IUPAC-Name |
iron;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI-Schlüssel |
OBEPTWCXAWXXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)


